molecular formula C20H19FN2O2S B2429581 3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477551-10-3

3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2429581
M. Wt: 370.44
InChI Key: ICMUWDJYZYJFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BF 2649, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Potential

The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, closely related to 3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, exhibits potential antitumor effects along with excellent bioactivities. Synthesized from commercially available materials, this compound shows significant yields and has been well-characterized, indicating its potential in antitumor applications (H. Bin, 2015).

Anticancer Activity

A series of substituted benzamides, similar in structure to the compound , were synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher activities than the reference drug etoposide (B. Ravinaik et al., 2021).

Role in Orexin Receptor Mechanisms

Research involving SB-649868, a compound structurally related to 3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, indicates its role in orexin receptor mechanisms. It was evaluated in a binge eating model in rats, suggesting the compound's potential in treating eating disorders with a compulsive component (L. Piccoli et al., 2012).

Antimicrobial Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which share a similar chemical backbone, demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of similar compounds in antimicrobial applications (D. Bikobo et al., 2017).

Novel SCD-1 Inhibitors

Compounds like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, structurally akin to the compound of interest, have been identified as potent stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These findings are significant for developing novel therapeutic agents for conditions like metabolic disorders (Y. Uto et al., 2009).

Safety And Hazards

Specific safety and hazard information for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMUWDJYZYJFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

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